

Compound Identification and Core Physicochemical Data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-ethylphenol

Cat. No.: B017565

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Accurate identification is the cornerstone of all subsequent research. **4-Bromo-2-ethylphenol** is a substituted phenol with the molecular formula C_8H_9BrO .^{[1][2][3]} Its primary identifiers and known physical constants are summarized below. It is critical to note that while some data are published, other key parameters such as a precise melting point are not consistently reported in publicly available literature, underscoring the need for experimental verification by the end-user.^[4]

Property	Value	Source(s)
IUPAC Name	4-bromo-2-ethylphenol	[2]
Synonyms	Phenol, 4-bromo-2-ethyl-; 2-ethyl-4-bromophenol	[2][3][5]
CAS Number	18980-21-7	[1][2][3][4]
Molecular Formula	C ₈ H ₉ BrO	[1][2][3]
Molecular Weight	201.06 g/mol	[2][4]
Appearance	Yellow solid	[1]
Density	1.469 g/cm ³	[1]
Boiling Point	110 °C @ 3 Torr	[1]
Flash Point	108.7 °C	[1]
Refractive Index	1.577	[1]
Vapor Pressure	0.00979 mmHg at 25°C	[1]

Critical Physical Properties: Methodology and Characterization

For a solid compound used in drug development, three physical properties are of paramount importance: melting point, boiling point, and solubility. These characteristics not only confirm the material's identity but also dictate its purity, stability, and suitability for formulation.

Melting Point Analysis

The melting point is a robust indicator of purity. Pure crystalline compounds exhibit a sharp, well-defined melting point, whereas impurities typically depress the melting point and broaden the melting range.[6]

Given the scarcity of a definitive published melting point for **4-Bromo-2-ethylphenol**, experimental determination is mandatory for each new batch to establish a purity benchmark.

The capillary method is the pharmacopeial standard, offering a reliable and cost-effective approach.^[7]

- **Sample Preparation:** Ensure the **4-Bromo-2-ethylphenol** sample is completely dry and finely powdered using a mortar and pestle.^[8]
- **Capillary Loading:** Gently tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to compact the powder into a dense column of 2-3 mm in height.^{[7][8]}
- **Apparatus Setup:** Place the loaded capillary into the heating block of a calibrated melting point apparatus.
- **Rapid Initial Scan (Optional but Recommended):** Heat the block rapidly to obtain an approximate melting point. This saves time in subsequent, more precise measurements.^[6]
- **Precise Determination:** Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.^[8] A slow heating rate is crucial as it ensures thermal equilibrium between the sample, the heating block, and the thermometer, preventing erroneously high readings.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is reported as T1-T2. A narrow range (e.g., 0.5-1.0°C) is indicative of high purity.



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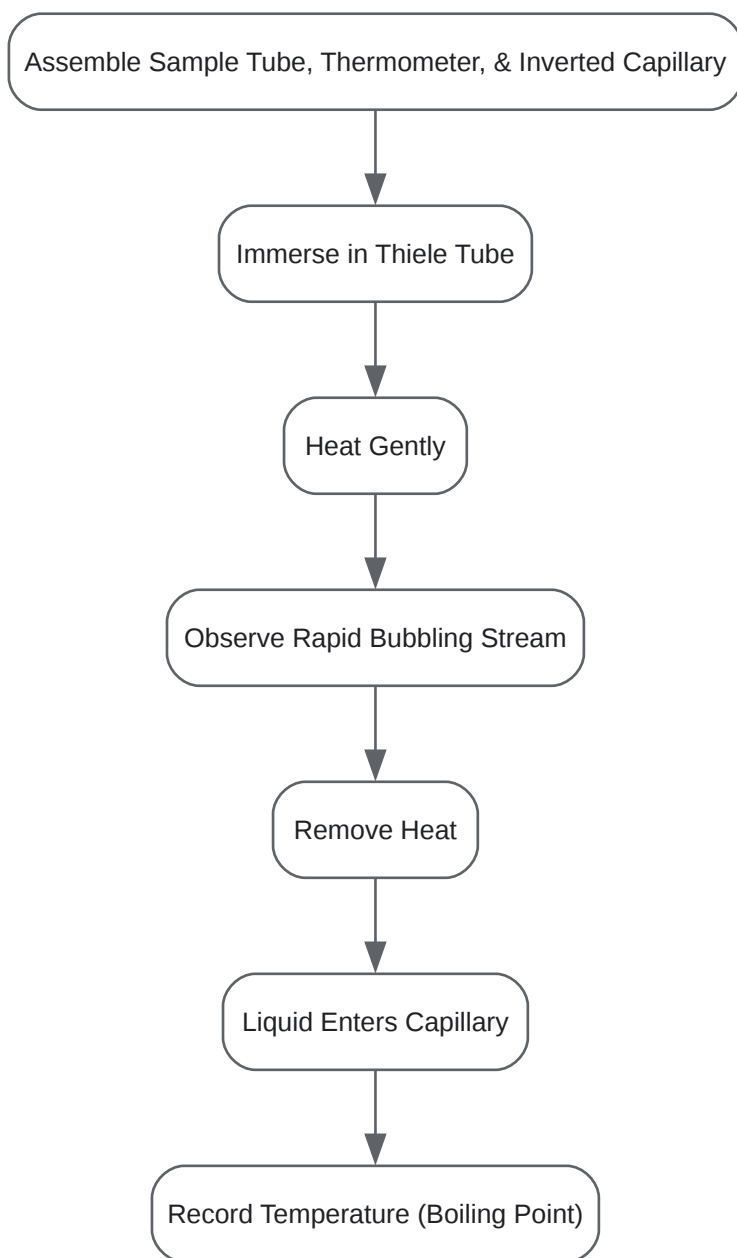
Caption: Workflow for Melting Point Determination.

Boiling Point Analysis

While **4-Bromo-2-ethylphenol** is a solid at room temperature, its boiling point is a key property for purification by distillation and for assessing thermal stability. The literature value of 110 °C at 3 Torr indicates that it is a high-boiling compound that requires vacuum distillation to prevent decomposition at atmospheric pressure.[\[1\]](#)

This method is ideal for determining the boiling point with a small amount of sample.[\[9\]](#)

- **Apparatus Assembly:** Attach a small test tube (e.g., Durham tube) containing 0.2-0.5 mL of the sample to a thermometer. Place a capillary tube, sealed end up, inside the test tube.[\[9\]](#)
- **Heating:** Immerse the assembly in a Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently.[\[9\]](#)[\[10\]](#) The unique shape of the Thiele tube creates convection currents, ensuring uniform heat distribution.
- **Observation:** As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates the liquid has reached its boiling point at the prevailing pressure.
- **Cooling and Measurement:** Remove the heat source. The bubbling will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at this exact moment is the boiling point.[\[9\]](#)
- **Pressure Correction:** Record the barometric pressure. Boiling points are pressure-dependent; for rigorous comparison, values should be corrected to standard pressure (760 mmHg).[\[11\]](#)



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Caption: Micro Boiling Point Determination Workflow.

Solubility Profile

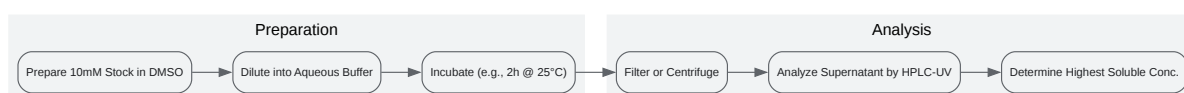
Solubility is a critical determinant of a drug candidate's bioavailability and formulation strategy.

[12][13] For an active pharmaceutical ingredient (API) intermediate like **4-Bromo-2-ethylphenol**, understanding its solubility in various organic solvents is essential for reaction

setup, workup, and purification. Its solubility in aqueous media is crucial for later-stage development.

Aqueous solubility is a key factor in drug discovery, and high-throughput screening methods are often employed to assess it.^[14] Kinetic solubility, which measures the concentration of a compound in solution after a short incubation time following addition from a concentrated DMSO stock, is a standard early-stage assessment.^[13]

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **4-Bromo-2-ethylphenol** in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
- **Serial Dilution:** Add the DMSO stock solution to a series of aqueous buffers (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve a range of final concentrations (e.g., 1 to 100 μ M) with a consistent final DMSO concentration (typically $\leq 1\%$).
- **Incubation:** Shake the solutions at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours). This allows the system to approach, but not necessarily reach, thermodynamic equilibrium.
- **Phase Separation:** Separate any precipitated solid from the solution. This is a critical step and is typically achieved by filtration through a 96-well filter plate or by centrifugation.^[13]
- **Concentration Analysis:** Determine the concentration of the compound remaining in the filtrate or supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method as it is sensitive and can distinguish the parent compound from potential degradants.^[13] Nephelometry, which measures light scattering from suspended particles, can also be used as a higher-throughput but less sensitive alternative.^[12]
- **Data Interpretation:** The highest concentration at which no precipitation is observed is reported as the kinetic solubility.



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- To cite this document: BenchChem. [Compound Identification and Core Physicochemical Data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017565#physical-properties-of-4-bromo-2-ethylphenol]

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